![molecular formula C7H14N2S B11920048 8-Thia-1,2-diazaspiro[4.5]decane CAS No. 57215-40-4](/img/structure/B11920048.png)
8-Thia-1,2-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Thia-1,2-diazaspiro[45]decane is a heterocyclic compound that contains sulfur and nitrogen atoms within its spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-1,2-diazaspiro[4.5]decane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spirocyclic scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Thia-1,2-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Applications De Recherche Scientifique
8-Thia-1,2-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 8-Thia-1,2-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Comparaison Avec Des Composés Similaires
8-Thia-1,2-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound has similar spirocyclic features but lacks the sulfur atom, making it less versatile in certain reactions.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound has additional nitrogen atoms, which can influence its reactivity and biological activity.
The uniqueness of 8-Thia-1,2-diazaspiro[4
Propriétés
Numéro CAS |
57215-40-4 |
|---|---|
Formule moléculaire |
C7H14N2S |
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
8-thia-1,2-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2S/c1-4-8-9-7(1)2-5-10-6-3-7/h8-9H,1-6H2 |
Clé InChI |
SYJCOMQBKKHJAF-UHFFFAOYSA-N |
SMILES canonique |
C1CNNC12CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)

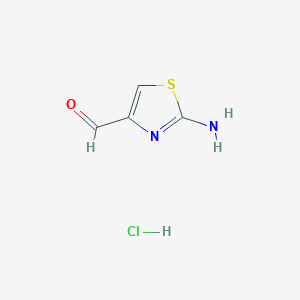
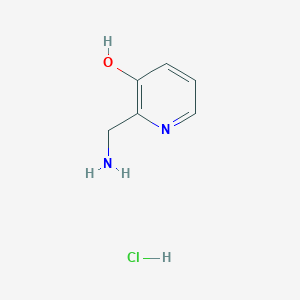
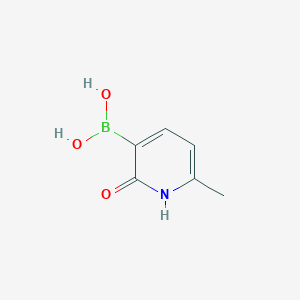
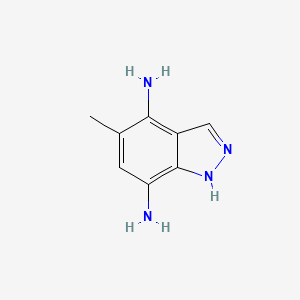
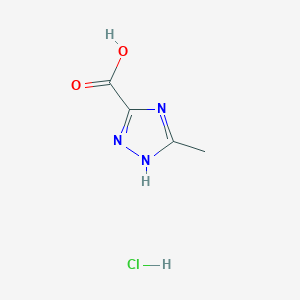
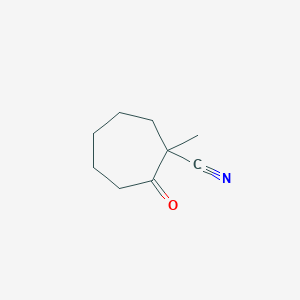


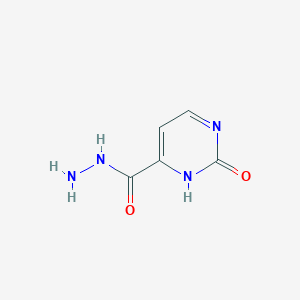
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)

![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)
